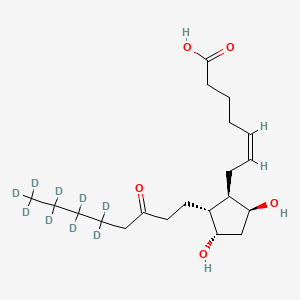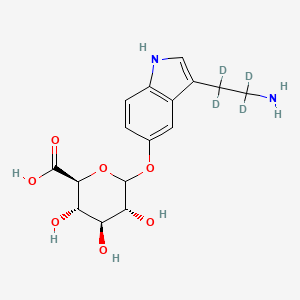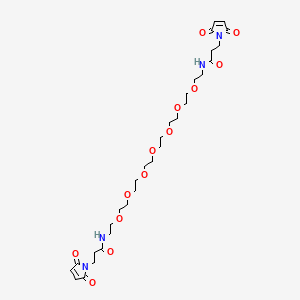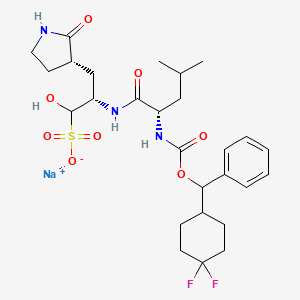
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is a compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains two maleimide groups connected through a polyethylene glycol (PEG) chain, making it a versatile tool for bio-conjugation and drug delivery applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis-(Mal-PEG3)-PH-N-succinimidyl acetate involves the reaction of maleimide with PEG and N-succinimidyl acetate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide-PEG linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate primarily undergoes substitution reactions. The maleimide groups react with thiol groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Thiol-containing biomolecules, bases (e.g., triethylamine)
Conditions: Mild temperatures, neutral to slightly basic pH
Major Products
The major products formed from these reactions are thioether-linked conjugates, which are stable and suitable for various bio-conjugation applications .
Wissenschaftliche Forschungsanwendungen
Bis-(Mal-PEG3)-PH-N-succinimidyl acetate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bio-conjugation techniques to link biomolecules, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Wirkmechanismus
The compound exerts its effects through the formation of stable thioether bonds between the maleimide groups and thiol-containing biomolecules . This linkage enhances the solubility and stability of the conjugated molecules, making them suitable for various applications. The PEG chain also increases the hydrophilicity of the compound, improving its compatibility with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis-Mal-PEG2: Contains a shorter PEG chain, resulting in lower solubility and stability compared to Bis-(Mal-PEG3)-PH-N-succinimidyl acetate.
Bis-Mal-PEG4: Contains a longer PEG chain, which may offer higher solubility but could also result in increased steric hindrance.
Uniqueness
This compound strikes a balance between solubility and stability, making it a versatile and widely used compound in various scientific research applications .
Eigenschaften
Molekularformel |
C31H35N3O14 |
|---|---|
Molekulargewicht |
673.6 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3,5-bis[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C31H35N3O14/c35-25-1-2-26(36)32(25)7-9-42-11-13-44-15-17-46-23-19-22(31(41)48-34-29(39)5-6-30(34)40)20-24(21-23)47-18-16-45-14-12-43-10-8-33-27(37)3-4-28(33)38/h1-4,19-21H,5-18H2 |
InChI-Schlüssel |
FSCIQEKYFUOYHM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC(=C2)OCCOCCOCCN3C(=O)C=CC3=O)OCCOCCOCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



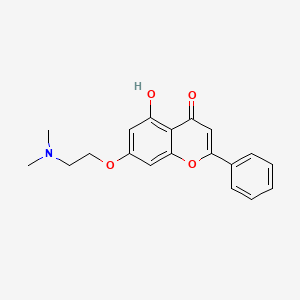
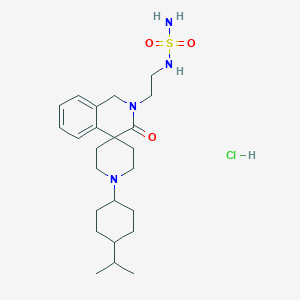
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)




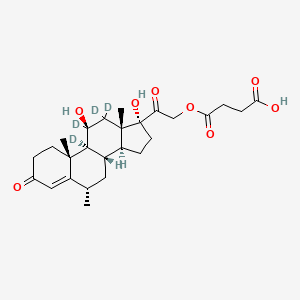
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
